N-[2-(3,4-dichlorophenoxy)-5-(trifluoromethyl)phenyl]-1-methoxynaphthalene-2-carboxamide
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Overview
Description
N-[2-(3,4-DICHLOROPHENOXY)-5-(TRIFLUOROMETHYL)PHENYL]-1-METHOXY-2-NAPHTHAMIDE is a complex organic compound with a molecular formula of C25H16Cl2F3NO3 This compound is characterized by the presence of dichlorophenoxy, trifluoromethyl, and methoxy groups attached to a naphthamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-DICHLOROPHENOXY)-5-(TRIFLUOROMETHYL)PHENYL]-1-METHOXY-2-NAPHTHAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of Dichlorophenoxy Intermediate: The reaction between 3,4-dichlorophenol and an appropriate halogenated reagent under basic conditions to form the dichlorophenoxy intermediate.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using a trifluoromethylating agent, such as trifluoromethyl iodide, in the presence of a catalyst.
Coupling with Naphthamide: The final step involves the coupling of the dichlorophenoxy-trifluoromethyl intermediate with 1-methoxy-2-naphthamide under suitable reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-DICHLOROPHENOXY)-5-(TRIFLUOROMETHYL)PHENYL]-1-METHOXY-2-NAPHTHAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(3,4-DICHLOROPHENOXY)-5-(TRIFLUOROMETHYL)PHENYL]-1-METHOXY-2-NAPHTHAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(3,4-DICHLOROPHENOXY)-5-(TRIFLUOROMETHYL)PHENYL]-1-METHOXY-2-NAPHTHAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[2-(3,4-DICHLOROPHENOXY)-5-(TRIFLUOROMETHYL)PHENYL]NICOTINAMIDE: Similar structure but with a nicotinamide group instead of a naphthamide group.
N-[2-(3,4-DICHLOROPHENOXY)-5-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE: Similar structure but with a benzamide group.
Properties
Molecular Formula |
C25H16Cl2F3NO3 |
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Molecular Weight |
506.3 g/mol |
IUPAC Name |
N-[2-(3,4-dichlorophenoxy)-5-(trifluoromethyl)phenyl]-1-methoxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C25H16Cl2F3NO3/c1-33-23-17-5-3-2-4-14(17)6-9-18(23)24(32)31-21-12-15(25(28,29)30)7-11-22(21)34-16-8-10-19(26)20(27)13-16/h2-13H,1H3,(H,31,32) |
InChI Key |
NKSSEZIXPLBWKC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC2=CC=CC=C21)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)OC4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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